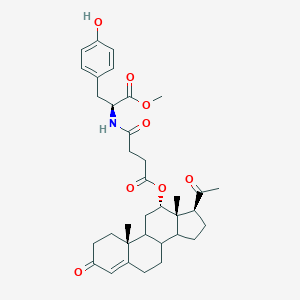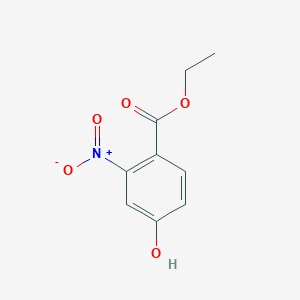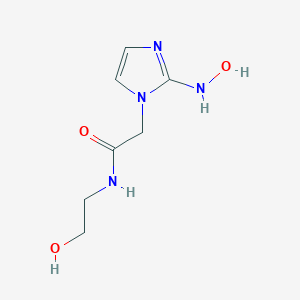
Norglipin
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex molecules typically involves strategic planning to assemble the molecular skeleton efficiently and stereoselectively. For novel compounds, a retrosynthetic analysis is often employed to identify simpler precursor molecules from which the target molecule can be synthesized. The synthesis might involve several key strategies such as asymmetric synthesis for chiral centers, C-C bond formation reactions, and protective group strategies. For instance, the mechanistic studies on norcoclaurine synthase highlight an enzymatic approach for the asymmetric synthesis of a key intermediate in benzylisoquinoline alkaloid biosynthesis (Luk et al., 2007). Moreover, the efficient, two-step synthesis of N-substituted nortropinone derivatives provides insight into strategies for constructing complex nitrogen-containing compounds (Willand et al., 2007).
Molecular Structure Analysis
The analysis of a compound's molecular structure is crucial for understanding its chemical reactivity and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. These methods allow for the determination of the molecular framework, stereochemistry, and functional groups present in the molecule. For example, structural basis of enzymatic (S)-norcoclaurine biosynthesis provides insights into the molecular architecture of key enzymes involved in the biosynthesis of important alkaloids (Ilari et al., 2009).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity with different chemical reagents, stability under various conditions, and its ability to undergo specific transformations. This knowledge is foundational for developing synthetic routes and for the compound's application in different fields. The Palladium-Catalyzed Dual Annulation method, for example, illustrates a synthetic approach for constructing complex heterocyclic structures, which could be relevant for the synthesis of compounds like "Norglipin" (Yeh et al., 2019).
Aplicaciones Científicas De Investigación
Neuroscience Research Applications : The novel object recognition test (NOR) is used in studying recognition memory deficits in disorders like Alzheimer's, schizophrenia, Parkinson's, Autism Spectrum Disorders, traumatic brain injury, and cancer chemotherapy (Grayson et al., 2015).
Bioethical Considerations in Scientific Research : An experiment involving nuclear transfer technique, use of human ovules, destruction of human blastocysts, and ethical requirements in scientific publications raises several bioethical issues (Bellver Capella, 2012).
Pharmacology and Therapeutic Applications : Studies on compounds like NORPIN-A reveal their antipyretic and analgesic effects, useful in reducing pain and understanding pain mechanisms (Yang Ke-xin, 2000).
Atmospheric Science Research : Research on substances like trans-norpinic acid and pinic acid contributes to understanding the atmospheric burden of particulate matter (Bilde & Pandis, 2001).
Genomic Research and Evolution : The Brown Norway rat genome sequence offers insights into mammalian evolution and its relation to human disease, highlighting the importance of genomic data in biomedical research (Gibbs et al., 2004).
Biomedical Research and Imaging Technologies : Developments in imaging technologies, such as ImageJ2, are crucial in facilitating new biological discoveries and efficient workflows in scientific image analysis (Rueden et al., 2017).
Poisonous Plant Research and Biomedical Applications : Research on poisonous plants has contributed to the development of animal models for human diseases and potential drug candidates for genetic and infectious conditions (James et al., 2004).
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVXBCWDPCZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norglipin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)





![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)


![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)

